![molecular formula C14H14N2O6 B1458175 1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1616500-54-9](/img/structure/B1458175.png)
1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
The compound “1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has multiple methoxy (-OCH3) groups and a carboxylic acid (-COOH) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the methoxy and carboxylic acid groups. One possible method could involve a Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxy and carboxylic acid groups could potentially influence the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The pyridazine ring, methoxy groups, and carboxylic acid group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity .Scientific Research Applications
Carboxylic acids, such as 1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, play a pivotal role in various scientific research domains. These compounds, known for their flexibility and utility as precursors for industrial chemicals, have seen extensive study and application in biocatalysis, medicinal chemistry, and material science.
Biocatalyst Inhibition and Engineering
One significant area of research involving carboxylic acids focuses on their impact on biocatalysts, particularly in microbial fermentation processes. Studies have shown that carboxylic acids can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, at concentrations lower than desired for yield and titer. This inhibition poses challenges for producing biorenewable fuels and chemicals. However, understanding the mechanisms of biocatalyst inhibition by these acids aids in developing robust strains through metabolic engineering, enhancing industrial performance. Key effects include damage to the cell membrane and decreased microbial internal pH, with strategies for increasing tolerance involving changes in cell membrane properties and the availability of appropriate exporters (Jarboe, Royce, & Liu, 2013).
Antioxidant Activity and Health Applications
Carboxylic acids are also studied for their antioxidant properties, with relevance in food engineering, medicine, and pharmacy. The antioxidant activity of these compounds, including caffeic acid and its derivatives, has been extensively researched. These studies aim to clarify the structure-activity relationships, enabling the synthesis of more potent antioxidant molecules and exploring their potential in managing oxidative stress-related diseases. The prooxidant effect of certain carboxylic acids in some test systems has also been addressed, highlighting the importance of optimizing the structure for specific health benefits (Razzaghi-Asl et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-20-9-4-8(5-10(6-9)21-2)16-12(17)7-11(22-3)13(15-16)14(18)19/h4-7H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJSRORDUFLBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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